molecular formula C18H15Cl2F3N2O3S B12483932 4-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-3-(pyrrolidin-1-ylsulfonyl)benzamide

4-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-3-(pyrrolidin-1-ylsulfonyl)benzamide

Cat. No.: B12483932
M. Wt: 467.3 g/mol
InChI Key: BTBHAFUKTPULTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-3-(pyrrolidin-1-ylsulfonyl)benzamide is a complex organic compound characterized by the presence of multiple functional groups, including chloro, trifluoromethyl, pyrrolidinyl, and sulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-3-(pyrrolidin-1-ylsulfonyl)benzamide typically involves multiple steps, including the introduction of the chloro and trifluoromethyl groups, followed by the formation of the pyrrolidinyl and sulfonyl groups. Common synthetic routes may involve:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-3-(pyrrolidin-1-ylsulfonyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation or reduction may alter the oxidation state of the compound.

Scientific Research Applications

4-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-3-(pyrrolidin-1-ylsulfonyl)benzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-3-(pyrrolidin-1-ylsulfonyl)benzamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, thereby modulating their activity. For example, the presence of the trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-3-(pyrrolidin-1-ylsulfonyl)benzamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of both chloro and trifluoromethyl groups enhances its reactivity and potential for diverse applications, while the pyrrolidinyl sulfonyl group contributes to its stability and solubility.

Properties

Molecular Formula

C18H15Cl2F3N2O3S

Molecular Weight

467.3 g/mol

IUPAC Name

4-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-3-pyrrolidin-1-ylsulfonylbenzamide

InChI

InChI=1S/C18H15Cl2F3N2O3S/c19-13-6-4-12(18(21,22)23)10-15(13)24-17(26)11-3-5-14(20)16(9-11)29(27,28)25-7-1-2-8-25/h3-6,9-10H,1-2,7-8H2,(H,24,26)

InChI Key

BTBHAFUKTPULTF-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.